molecular formula C12H15FO3 B567991 Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate CAS No. 1234848-20-4

Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate

Cat. No. B567991
M. Wt: 226.247
InChI Key: ZAGOMRAXNFCQIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate” is a chemical compound with the molecular formula C11H13FO3 . It belongs to the class of organic compounds known as phenylpropanoic acids . These are compounds whose structure contains a benzene ring conjugated to a propanoic acid .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of “Ethyl 3-fluoro-4-[(2,4,6-trimethylphenyl)methoxy]benzenepropanoate” involved stirring 2-Chloromethyl-2,4,6-trimethylbenzene, ethyl 3-fluoro-4-hydroxybenzenepropanoate, and potassium carbonate in DMF at 50°C for 3 hours .


Molecular Structure Analysis

The molecular weight of “Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate” is 212.22 . The InChI code for this compound is NZRVUWDDVNJOHS-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The density of “Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate” is 1.192g/cm3 . The boiling point is 292.4ºC at 760mmHg . The compound is a liquid .

Scientific Research Applications

Scientific Research Applications of Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate

Synthesis and Material Development

Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate is a versatile compound used in the synthesis of various chemical structures. For instance, it has been utilized in the formation of 3-fluorofuran-2(5H)-ones, indicating its role in creating fluorinated building blocks for further chemical reactions (Pomeisl et al., 2007). Additionally, its applications extend to the synthesis of cyclopropane derivatives, which are crucial in medicinal chemistry and material science (Abe & Suehiro, 1982).

Molecular Interaction Studies

The compound also plays a significant role in understanding molecular interactions. A study highlighted an unusual C⋯π interaction involving this compound, expanding our understanding of non-hydrogen bond interactions in molecular structures (Zhang et al., 2012). Such findings are crucial for the development of new materials and drugs.

Enantioselective Processes

Furthermore, Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate is involved in enantioselective processes, which are vital in producing optically active compounds used in pharmaceuticals. For instance, its derivatives have been used in the highly enantioselective hydrogenation process to produce ethyl 2-hydroxy-4-arylbutyrate (Meng et al., 2008).

Ultrasound in Enzymatic Resolution

The compound has also been studied in the context of enzymatic hydrolysis. The use of ultrasound baths in the enzymatic hydrolysis of ethyl 3-hydroxy-3-phenylpropanoate, a closely related compound, showed that ultrasound can decrease reaction time without significantly altering yield or enantiomeric excess, hinting at its potential utility in process optimization (Ribeiro et al., 2001).

properties

IUPAC Name

ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FO3/c1-3-16-12(15)8(2)6-9-4-5-11(14)10(13)7-9/h4-5,7-8,14H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAGOMRAXNFCQIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)CC1=CC(=C(C=C1)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70742607
Record name Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70742607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate

CAS RN

1234848-20-4
Record name Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70742607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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